4-Chloro-2'-methylbenzophenone
Overview
Description
4-Chloro-2’-methylbenzophenone is an organic compound belonging to the benzophenone family It is characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 2’-position on the benzophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2’-methylbenzophenone can be synthesized through several methods, including Friedel-Crafts acylation and Pd-catalyzed cross-coupling reactions. In the Friedel-Crafts acylation method, 4-chlorobenzoyl chloride reacts with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: Industrial production of 4-Chloro-2’-methylbenzophenone often involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The process is optimized to ensure high purity and yield, with stringent quality control measures in place to monitor the reaction conditions and product specifications .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used under basic conditions to facilitate substitution reactions
Major Products:
Oxidation: 4-Chloro-2’-methylbenzoic acid.
Reduction: 4-Chloro-2’-methylbenzyl alcohol.
Substitution: Various substituted benzophenones depending on the nucleophile used
Scientific Research Applications
4-Chloro-2’-methylbenzophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2’-methylbenzophenone involves its interaction with light, leading to the formation of excited states that can participate in various photochemical reactions. The compound absorbs UV light, resulting in the promotion of electrons to higher energy levels. These excited states can then undergo intersystem crossing, energy transfer, or bond cleavage, leading to the formation of reactive intermediates that drive subsequent chemical transformations .
Comparison with Similar Compounds
- 4-Chloro-4’-methylbenzophenone
- 4-Chloro-4’-propylbenzophenone
- 4-Chloro-4’-ethoxybenzophenone
Comparison: 4-Chloro-2’-methylbenzophenone is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and photochemical properties. Compared to its analogs, it exhibits distinct absorption spectra and reactivity patterns, making it suitable for specific applications in photochemistry and material science .
Properties
IUPAC Name |
(4-chlorophenyl)-(2-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQFWKJOKONNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403700 | |
Record name | 4-CHLORO-2'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41064-50-0 | |
Record name | 4-CHLORO-2'-METHYLBENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chlorophenyl)(2-methylphenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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